

# Application Note: Quantification of Senecionine N-Oxide in Honey by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Senecionine N-Oxide	
Cat. No.:	B192360	Get Quote

#### Introduction

Senecionine N-oxide, a pyrrolizidine alkaloid (PA), is a natural toxin produced by various plant species that can contaminate honey through nectar and pollen. Due to its potential hepatotoxicity, sensitive and accurate quantification in food products is crucial for consumer safety. This application note details a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of Senecionine N-oxide in honey.

# **Principle**

This method involves the extraction of **Senecionine N-oxide** from a honey matrix, followed by chromatographic separation using reversed-phase HPLC and subsequent detection and quantification by tandem mass spectrometry in the positive ion electrospray ionization (ESI+) mode, employing Multiple Reaction Monitoring (MRM).

# **Experimental Protocols Reagents and Materials**

- Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized water (18.2 MΩ·cm), Formic acid (LC-MS grade), Ammonium hydroxide.
- Standards: Certified reference standard of Senecionine N-oxide.



- Honey Samples: Blank honey certified to be free of pyrrolizidine alkaloids for validation and matrix-matched calibration.
- Solid Phase Extraction (SPE): Strong cation exchange (SCX) cartridges.

# **Standard Solution Preparation**

- Primary Stock Solution (1000 µg/mL): Accurately weigh and dissolve the Senecionine N-oxide standard in methanol. Store at -20°C.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with an appropriate solvent (e.g., methanol/water mixture).

# **Sample Preparation**

Method A: Simple Dilution[1][2]

- Weigh 1.0 g of homogenized honey into a centrifuge tube.
- Add 7.0 g of deionized water to achieve a 1:8 (w/w) dilution.[1][2]
- Vortex the mixture until the honey is completely dissolved.
- Adjust the pH of the solution to 9.5 with ammonium hydroxide.[1][2]
- Filter the solution through a 0.22 μm syringe filter into an HPLC vial.

Method B: Solid Phase Extraction (SPE)[3][4]

- Weigh 10.0 g of homogenized honey into a 50 mL centrifuge tube.
- Dissolve the honey in 20 mL of 0.05 M sulfuric acid.[3]
- Centrifuge the solution at 4000 x g for 10 minutes.[3]
- Condition an SCX SPE cartridge with 9 mL of methanol followed by 9 mL of 0.05 M sulfuric acid.[3]
- Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.



- Wash the cartridge with water and then methanol.
- Elute the Senecionine N-oxide with ammoniated methanol.[4]
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase.[4]

# **HPLC-MS/MS** Analysis

- HPLC System: A high-performance liquid chromatography system.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

Parameter	Condition	
Column	C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 $\mu$ m)	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	0.1% Formic acid in Methanol or Acetonitrile	
Gradient	Optimized for separation of Senecionine Noxide from matrix interferences. A typical gradient starts with a low percentage of B, ramped up to a high percentage, and then reequilibrated.	
Flow Rate	0.3 mL/min	
Injection Volume	1-100 $\mu$ L (Large Volume Injection up to 100 $\mu$ L can be used with the simple dilution method)[1] [2]	
Column Temperature	30-40 °C	

Table 2: Mass Spectrometry Parameters



Parameter	Setting
Ionization Mode	ESI Positive
Capillary Voltage	Optimized for Senecionine N-oxide
Source Temperature	Optimized for the specific instrument
Desolvation Gas Flow	Optimized for the specific instrument
MRM Transitions	Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
Collision Energy	Optimized for each transition

Note: Specific MRM transitions and collision energies for **Senecionine N-oxide** need to be determined by infusing a standard solution into the mass spectrometer.

#### **Method Validation**

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and intermediate precision) according to established guidelines.

# **Quantitative Data**

Table 3: Method Performance Characteristics

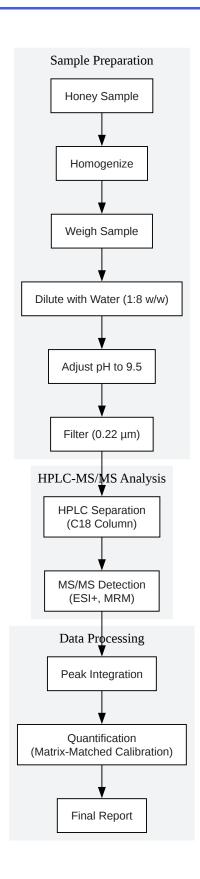
Parameter	Result	Reference
Linearity (R²)	> 0.99	[1][2]
Limit of Detection (LOD)	59 ng/kg	[1][2]
Limit of Quantification (LOQ)	195 ng/kg	[1][2]
Recovery	83.4% - 123%	[1][2]
Intra-day Precision (%RSD)	< 9.7%	[1][2]



The presented values are based on a simple dilution method with large volume injection and may vary depending on the specific instrumentation and sample preparation method used.

# **Workflow Diagram**





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Caption: Experimental workflow for **Senecionine N-Oxide** quantification in honey.



### Conclusion

The described HPLC-MS/MS method provides a sensitive, accurate, and reliable approach for the quantification of **Senecionine N-oxide** in honey. The simple dilution sample preparation method offers a high-throughput and cost-effective alternative to more laborious SPE procedures, while still achieving low detection limits. This method is suitable for routine monitoring of **Senecionine N-oxide** in honey to ensure food safety and compliance with regulatory limits.

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### References

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